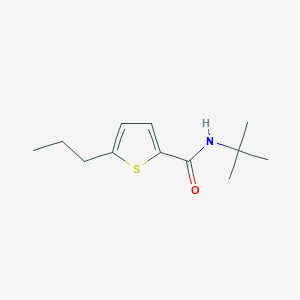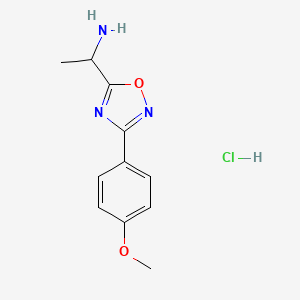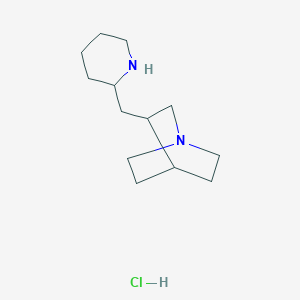
(1s,4s)-3-(Piperidin-2-ylmethyl)quinuclidine hydrochloride
説明
Typically, a description of a chemical compound includes its IUPAC name, common names, and structural formula. It may also include its appearance (color, state of matter under standard conditions) and odor.
Synthesis Analysis
This involves a detailed explanation of the methods used to synthesize the compound. It includes the starting materials, reagents, and conditions of the reaction, as well as the yield and purity of the product.Molecular Structure Analysis
This involves the use of spectroscopic techniques (like NMR, IR, MS) to determine the structure of the compound. It includes the identification of functional groups, the connectivity of atoms, and the stereochemistry.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the conditions of the reaction, the mechanism, and the products formed.Physical And Chemical Properties Analysis
This involves the study of the compound’s physical and chemical properties. Physical properties include melting point, boiling point, solubility, and density. Chemical properties include reactivity and stability.科学的研究の応用
Application 1: Anion-Exchange Membranes in Alkaline Water Electrolysis Cells
- Methods of Application: Hydrophilic components containing five different piperidinium head groups were designed and combined with hydrophobic components (hexafluoroisopropylidene biphenylene groups) to obtain a series of target copolymers .
- Results or Outcomes: The effect of CH3– and CF3– substituents was less on the mechanical properties of the copolymer membranes, and more prominent on the hydroxide-ion conductivity and chemical stability . A membrane with ammonium nitrogen at the terminal position of the side chains achieved the highest chemical stability (86% conductivity remaining after a 1000 h stability test in 8 M KOH at 80 °C) .
Application 2: Translational Medicine
- Summary of the Application: Translational medicine seeks to develop targeted and personalized treatments by studying the molecular and cellular mechanisms underlying complex diseases .
- Methods of Application: This involves a collaboration among researchers, clinicians, and industry partners to translate discoveries into clinical applications .
- Results or Outcomes: One significant milestone in this field is the approval of nusinersen, an RNA-based drug that restores muscle function when injected into the spine, marking a significant milestone in the field of gene therapy .
Application 3: Machine Learning in Multimorbidity Research
- Summary of the Application: Machine learning offers advanced analysis and decision-making capabilities, such as disease prediction, treatment development, and clinical strategies .
- Methods of Application: A scoping review aims to identify and explore the current literature concerning the use of machine learning for patients with multimorbidity .
- Results or Outcomes: The outcomes from these machine learning models will be presented in a forthcoming scoping review .
Application 4: Ionospheric Research
- Summary of the Application: The High-frequency Active Auroral Research Program (HAARP) is a University of Alaska Fairbanks program which researches the ionosphere – the highest, ionized part of Earth’s atmosphere .
- Methods of Application: The most prominent instrument at HAARP is the Ionospheric Research Instrument (IRI), a high-power radio frequency transmitter facility operating in the high frequency (HF) band. The IRI is used to temporarily excite a limited area of the ionosphere .
- Results or Outcomes: The program was designed to analyze the ionosphere and investigate the potential for developing ionospheric enhancement technology for radio communications and surveillance .
Application 5: Human Experiments Program
- Summary of the Application: Project MKUltra was an illegal human experiments program designed and undertaken by the U.S. Central Intelligence Agency (CIA) to develop procedures and identify drugs that could be used during interrogations to weaken people and force confessions through brainwashing and psychological torture .
- Methods of Application: MKUltra used numerous methods to manipulate its subjects’ mental states and brain functions, such as the covert administration of high doses of psychoactive drugs (especially LSD) and other chemicals without the subjects’ consent, electroshocks, hypnosis, sensory deprivation, isolation, verbal and sexual abuse, and other forms of torture .
- Results or Outcomes: The program engaged in illegal activities, including the use of U.S. and Canadian citizens as unwitting test subjects .
Safety And Hazards
This involves the study of the compound’s toxicity, flammability, and environmental impact. It includes safety precautions that should be taken when handling the compound.
将来の方向性
This involves potential future research directions. It could include potential applications of the compound, or new reactions that it could undergo.
Please note that the availability of this information depends on how much research has been done on the specific compound. For less-studied compounds, some of this information may not be available. If you have access to scientific databases or journals, they can be a good resource for finding this information. If you’re working in a lab, always consult the material safety data sheet (MSDS) for safety information about the compounds you’re working with. If you’re studying this compound for a class, your textbook or class notes may also be good resources. If you have specific questions about this compound or about chemistry in general, feel free to ask! I’m here to help.
特性
IUPAC Name |
3-(piperidin-2-ylmethyl)-1-azabicyclo[2.2.2]octane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2.ClH/c1-2-6-14-13(3-1)9-12-10-15-7-4-11(12)5-8-15;/h11-14H,1-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCEIXJYVYRXSQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CC2CN3CCC2CC3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1s,4s)-3-(Piperidin-2-ylmethyl)quinuclidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(2,5-Dimethylphenyl)sulfanyl]-2-phenylpyrimidine-5-carboxylic acid](/img/structure/B1457900.png)
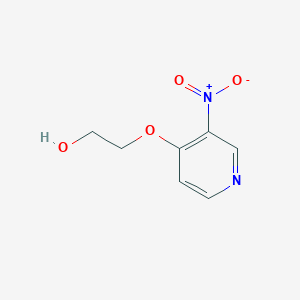
![Potassium [4-(Pyrrolidine-1-carbonyl)phenyl]trifluoroborate](/img/structure/B1457903.png)
![4-[5-(1-Chloro-2-methylpropan-2-YL)-1,2,4-oxadiazol-3-YL]aniline](/img/structure/B1457904.png)
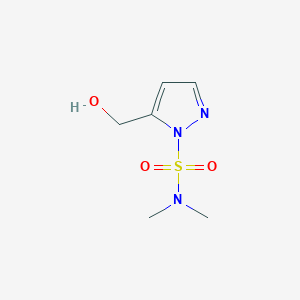
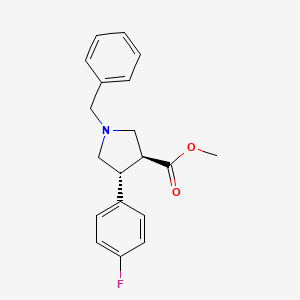
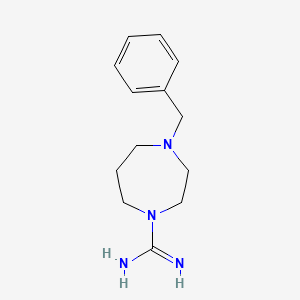
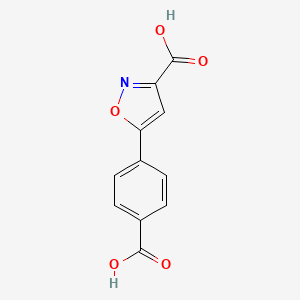
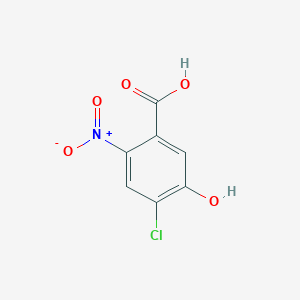

![4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-c]pyridine](/img/structure/B1457915.png)
![1-{[1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazine dihydrochloride](/img/structure/B1457920.png)
